molecular formula C24H14O10 B1627375 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid CAS No. 23602-85-9

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid

Cat. No.: B1627375
CAS No.: 23602-85-9
M. Wt: 462.4 g/mol
InChI Key: FOMRNNDDNMWZFO-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups and benzoyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid typically involves multiple steps. One common method starts with the condensation of ortho-xylene with formaldehyde, followed by oxidation with nitric acid to form the intermediate compound . This intermediate is then further reacted under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid groups.

    Substitution: The benzoyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity. The benzoyl groups can participate in aromatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid is unique due to its specific arrangement of carboxylic acid and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[4-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O10/c25-19(13-5-7-15(21(27)28)17(9-13)23(31)32)11-1-2-12(4-3-11)20(26)14-6-8-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRNNDDNMWZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592607
Record name 4,4'-(1,4-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-85-9
Record name 1,2-Benzenedicarboxylic acid, 4,4′-(1,4-phenylenedicarbonyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(1,4-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Reactant of Route 2
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Reactant of Route 3
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Reactant of Route 4
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Reactant of Route 5
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Reactant of Route 6
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid

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